molecular formula C16H15N3O2 B1379178 ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1461713-73-4

ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B1379178
CAS No.: 1461713-73-4
M. Wt: 281.31 g/mol
InChI Key: UCQRXYJZDGBOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazolone derivatives and phenylhydrazine.

  • Reaction Conditions: The reaction conditions often involve heating the reactants in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyrazolo[3,4-b]pyridine core.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyrazolo[3,4-b]pyridines.

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain cytochrome P450 isoforms, including 1A2, 2C9, 2C19, 2D6, and 3A4 . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting the metabolism of other compounds and drugs.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against colon, breast, and lung carcinoma cells . These effects are likely mediated through its interactions with key signaling molecules and transcription factors, leading to alterations in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of various substrates . Additionally, its interaction with signaling molecules and transcription factors can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown excellent plasma stability with a half-life exceeding 289.1 minutes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound’s inhibition of cytochrome P450 enzymes suggests that it can affect the metabolic flux and levels of metabolites . These interactions highlight the importance of considering metabolic pathways when evaluating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes and distributed to various tissues, where it can exert its biological effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it useful in biological research. Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antiviral agent. Industry: Its derivatives are used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Comparison with Similar Compounds

  • Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness: Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine ring, which influences its biological activity and chemical reactivity. This compound's distinct structure allows for selective interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)14-10-9-13-11(2)18-19(15(13)17-14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQRXYJZDGBOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.